3-(6-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine
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Overview
Description
3-(6-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that combines multiple pharmacologically active moieties. This compound is part of a broader class of triazolothiadiazine derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 3-(6-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures
Scientific Research Applications
3-(6-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It acts as an enzyme inhibitor, binding to the active sites of enzymes like carbonic anhydrase and cholinesterase, thereby inhibiting their activity. This inhibition can lead to a range of biological effects, including reduced inflammation and antimicrobial activity .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their broad spectrum of biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These compounds also exhibit significant pharmacological properties but differ in their structural configuration.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric form with unique biological activities.
The uniqueness of 3-(6-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine lies in its specific structural configuration, which imparts distinct biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H14N6S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
6-benzyl-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H14N6S/c1-12-16(23-10-6-5-9-14(23)19-12)17-20-21-18-24(17)22-15(25-18)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
GMRKHCMDCHUBOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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